4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Catalog No.
S809485
CAS No.
914452-61-2
M.F
C15H16BNO4
M. Wt
285.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Benzyloxycarbonylamino)methyl)phenylboronic ac...

CAS Number

914452-61-2

Product Name

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

IUPAC Name

[4-(phenylmethoxycarbonylaminomethyl)phenyl]boronic acid

Molecular Formula

C15H16BNO4

Molecular Weight

285.1 g/mol

InChI

InChI=1S/C15H16BNO4/c18-15(21-11-13-4-2-1-3-5-13)17-10-12-6-8-14(9-7-12)16(19)20/h1-9,19-20H,10-11H2,(H,17,18)

InChI Key

IFXKQHGDWGCLKL-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2)(O)O
  • Organic synthesis

    Due to the presence of the boronic acid functional group, (4-(((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid can participate in Suzuki-Miyaura couplings []. This is a powerful chemical reaction for creating carbon-carbon bonds, which is fundamental in organic synthesis for the construction of complex molecules [, ].

  • Chemical biology

    The molecule can be used as a building block for the synthesis ofBoron-containing biomolecules []. Boron containing molecules have interesting properties that can be useful in the development of new drugs or probes for biological studies [].

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, with the molecular formula C15H16BNO4 and CAS number 914452-61-2, features a boronic acid functional group attached to a phenyl ring that is further substituted with a benzyloxycarbonylamino group. This structure imparts unique properties that make it useful in various chemical applications, particularly in proteomics research .

As a synthetic intermediate, (4-(((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid likely does not possess a specific mechanism of action in biological systems. Its primary function is to serve as a building block for the construction of more complex molecules with desired properties.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Store in a cool, dry place away from incompatible chemicals.

  • Suzuki Coupling Reactions: This compound can act as a boron source in cross-coupling reactions with aryl halides to form biaryl compounds.
  • Formation of Boronate Esters: It can react with diols to form stable boronate esters, which are useful in various organic syntheses.
  • Acid-Base Reactions: The acidic nature of the boronic acid allows it to engage in proton transfer reactions, which can be exploited in sensor applications.

Research indicates that 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid exhibits biological activity relevant to drug discovery:

  • Protease Inhibition: The compound has shown potential as an inhibitor for certain proteases, which are crucial in various biological processes and disease mechanisms.
  • Anticancer Properties: Some studies suggest it may possess anticancer properties by interfering with cancer cell proliferation pathways .

Several synthetic routes have been developed for producing 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid:

  • Boronic Acid Formation: Starting from phenylboronic acid, the introduction of the benzyloxycarbonylamino group can be achieved through coupling reactions using appropriate coupling agents.
  • Direct Amination: The reaction of benzyloxycarbonylmethyl amine with phenylboronic acid under specific conditions yields the desired product.
  • Protective Group Strategies: Utilizing protective groups during synthesis can enhance selectivity and yield during the formation of the boronic acid moiety .

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid has several applications:

  • Chemical Biology: It is used in proteomics for studying protein interactions and modifications.
  • Drug Development: Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents.
  • Material Science: The compound can be utilized in creating functional materials due to its unique chemical properties.

Interaction studies involving 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid have focused on its binding affinity to various biological targets:

  • Enzyme Substrates: Studies have demonstrated its ability to selectively bind to certain enzymes, indicating its potential as a therapeutic agent.
  • Protein Interactions: Investigations into how this compound interacts with proteins have revealed insights into its mechanism of action and efficacy as an inhibitor .

Several compounds share structural similarities with 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-(Aminomethyl)phenylboronic acidC14H14BNO4Lacks the benzyloxycarbonyl group; simpler structure.
3-(Benzyloxycarbonylamino)phenylboronic acidC15H16BNO4Similar structure but differs in substitution position on the phenyl ring.
4-(Carboxymethyl)phenylboronic acidC14H15BNO4Contains a carboxymethyl group instead of benzyloxycarbonyl; different functional properties.

Uniqueness

The unique combination of the benzyloxycarbonyl group and the boronic acid functionality sets 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid apart from these similar compounds. Its specific interactions and reactivity profiles make it particularly valuable for targeted applications in medicinal chemistry and biochemistry.

Wikipedia

[4-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid

Dates

Modify: 2023-08-16

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